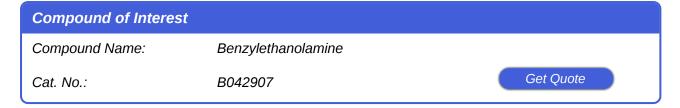


Spectroscopic data comparison for Benzylethanolamine from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide to comparing spectroscopic data of **Benzylethanolamine** from different suppliers, designed for researchers, scientists, and professionals in drug development. This guide provides a structured comparison of key analytical data, detailed experimental protocols, and a visual workflow to aid in the critical evaluation of this compound for research and manufacturing purposes.

Spectroscopic Data Comparison of Benzylethanolamine

Ensuring the identity, purity, and consistency of starting materials is a cornerstone of robust scientific research and drug development. This guide provides a comparative analysis of **Benzylethanolamine** using common spectroscopic techniques. The data presented below is compiled from various public sources and serves as a representative comparison.

Table 1: Comparative Analysis of Benzylethanolamine Spectroscopic Data



Parameter	Supplier A (Source: ChemicalBook)	Supplier B (Source: PubChem)	Supplier C (Source: Guidechem)
Purity (by GC)	Not explicitly stated	Not explicitly stated	Min. 98%[1]
¹H NMR (CDCl₃)	90 MHz spectrum available. Key shifts: 7.38-7.17 ppm (aromatic), 3.77 ppm, 3.62 ppm, 2.75 ppm, 2.55 ppm[2]	Varian A-60 data available[3]	90 MHz in CDCl₃ data available[4]
¹³ C NMR (CDCl₃)	Data available[2]	Data available[3]	Data available[4]
IR Spectrum	Liquid film IR spectrum available[5]	FTIR, ATR-IR, Near IR, and Vapor Phase IR data available[3]	Liquid film IR data available[4]
Mass Spectrum (MS)	MS-NW-9043 data available, molecular ion at m/z 151[2]	GC-MS and ESI- QTOF data available. GC-MS shows a base peak at m/z 91[3]	Mass spectral data available[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the molecular structure and purity of **Benzylethanolamine**.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation:
 - Accurately weigh 5-10 mg of Benzylethanolamine.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).



- Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:

Solvent: CDCl₃

Temperature: 25°C

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on concentration.

• Relaxation Delay: 1-5 seconds.

• 13C NMR Acquisition:

Solvent: CDCl₃

Temperature: 25°C

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **Benzylethanolamine**.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Liquid Film):



- Place a small drop of neat Benzylethanolamine onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Gently place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of Benzylethanolamine.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- · Sample Preparation:
 - Prepare a dilute solution of Benzylethanolamine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- · GC-MS Analysis:
 - Injection Volume: 1 μL.
 - Injector Temperature: 250°C.
 - GC Column: A standard non-polar column (e.g., DB-5MS).

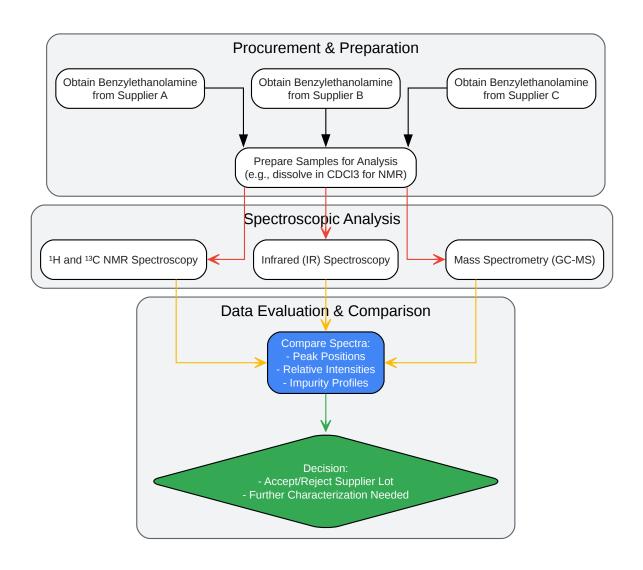


- Oven Temperature Program: Start at 40°C, hold for 3 minutes, then ramp at 8°C/min to 300°C and hold for 3 minutes[6].
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing spectroscopic data of a chemical compound from different suppliers.





Click to download full resolution via product page

Caption: Workflow for the comparative analysis of **Benzylethanolamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. N-Benzylethanolamine(104-63-2) 1H NMR spectrum [chemicalbook.com]
- 3. Benzylethanolamine | C9H13NO | CID 4348 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. N-Benzylethanolamine(104-63-2) IR Spectrum [m.chemicalbook.com]
- 6. osti.gov [osti.gov]
- To cite this document: BenchChem. [Spectroscopic data comparison for Benzylethanolamine from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042907#spectroscopic-data-comparison-forbenzylethanolamine-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com